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Introduction
The direct reprogramming of somatic cells into functional cardiomyocytes holds immense

promise for regenerative medicine, disease modeling, and drug discovery. This document

provides detailed application notes and protocols for the generation of functional human

cardiomyocytes from fibroblasts using a chemically defined cocktail of nine small molecules

(9C), which includes the KDM5B inhibitor AS8351. This method, originally described by Cao et

al. (2016), offers a powerful tool for producing cardiomyocyte-like cells without the need for

genetic manipulation.[1]

The 9C cocktail facilitates the conversion of human fibroblasts into chemically induced

cardiomyocyte-like cells (ciCMs) that exhibit spontaneous contractions and share

transcriptional, epigenetic, and electrophysiological properties with human cardiomyocytes.[1]

The process involves a three-step approach: an initial treatment with the 9C cocktail, followed

by incubation in a cardiac induction medium, and finally, maturation in a cardiomyocyte-

conditioned medium.[2]
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The efficiency of converting human fibroblasts into cardiomyocytes using the 9C cocktail has

been quantified by assessing the percentage of cells expressing the cardiac-specific marker,

cardiac Troponin T (cTnT).

Cell Type Treatment Marker
Efficiency

(%)

Day of

Analysis
Reference

Human

Foreskin

Fibroblasts

(HFFs)

9C Cocktail cTnT ~7% 30

Human

Foreskin

Fibroblasts

(HFFs)

9C Cocktail cTnT 6.6 ± 0.4% 30

Experimental Protocols
Culture of Human Fibroblasts

Cell Lines: Human foreskin fibroblasts (HFFs) or other human fibroblast cell lines.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Passaging: Subculture cells when they reach 80-90% confluency. Use TrypLE Express to

detach cells and re-plate at a suitable density.

Cardiomyocyte Differentiation Protocol
This protocol is adapted from Cao et al. (2016) and is divided into three main stages.

Stage 1: 9C Cocktail Treatment (Days 0-6)

Cell Seeding: Plate human fibroblasts onto Matrigel-coated plates at a density of 2 x 10^4

cells/cm².
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9C Medium Preparation: Prepare the 9C medium by supplementing the basal medium

(DMEM/F12 with 1% N2 supplement, 2% B27 supplement, and 1% Penicillin-Streptomycin)

with the following nine small molecules at the indicated final concentrations:

CHIR99021: 10 µM

A83-01: 1 µM

BIX01294: 1 µM

AS8351: 1 µM

SC1: 1 µM

Y-27632: 10 µM

OAC-2: 5 µM

SU16f: 5 µM

JNJ10198409: 0.1 µM

Treatment: On day 0, replace the fibroblast culture medium with the freshly prepared 9C

medium.

Medium Change: Change the 9C medium every two days for a total of 6 days.

Stage 2: Cardiac Induction (Days 7-11)

Cardiac Induction Medium (CIM) Preparation: Prepare the CIM by supplementing the basal

medium with the following components:

CHIR99021: 12 µM

BMP4: 25 ng/ml

Activin A: 10 ng/ml

VEGF: 10 ng/ml
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Induction: On day 7, aspirate the 9C medium and replace it with CIM.

Medium Change: Change the CIM every two days for a total of 5 days.[3]

Stage 3: Maturation (Day 12 onwards)

Maturation Medium: Switch to a cardiomyocyte maturation medium. This can be a

commercially available cardiomyocyte maintenance medium or a conditioned medium from

primary human cardiomyocytes.[2]

Observation: Spontaneously contracting cells can typically be observed from day 30

onwards.[2]

Characterization of Chemically Induced Cardiomyocytes
(ciCMs)
a) Immunofluorescence Staining for Cardiac Markers

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room

temperature.

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Blocking: Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1

hour at room temperature.

Primary Antibody Incubation: Incubate the cells with primary antibodies against cardiac

markers such as cardiac Troponin T (cTnT) and α-actinin overnight at 4°C.

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently

labeled secondary antibodies for 1 hour at room temperature, protected from light.

Nuclear Staining: Counterstain the nuclei with DAPI.

Imaging: Visualize the stained cells using a fluorescence microscope.

b) Gene Expression Analysis by Quantitative PCR (qPCR)
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RNA Isolation: Isolate total RNA from the cells at different stages of differentiation using a

commercial RNA extraction kit.

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

qPCR: Perform qPCR using primers for key cardiac genes (e.g., TNNT2, MYH6, NKX2-5)

and fibroblast genes (e.g., THY1, COL1A1) to assess the change in gene expression

profiles.

c) Electrophysiological Analysis

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings on spontaneously

beating ciCMs to measure action potentials and ion channel currents.[3]

Calcium Imaging: Use calcium-sensitive dyes (e.g., Fluo-4 AM) to visualize and quantify

intracellular calcium transients, which are characteristic of functional cardiomyocytes.

Mandatory Visualizations
Signaling Pathways in 9C-Mediated Cardiac
Reprogramming
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Caption: Putative signaling pathways modulated by the 9C cocktail for cardiac reprogramming.
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Experimental Workflow for Generating ciCMs
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Caption: Experimental workflow for the generation and characterization of ciCMs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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